4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride (CAS: 1706462-03-4) is a sulfonamide-functionalized benzoyl chloride derivative with the molecular formula C₁₆H₁₄ClNO₃S and a molecular weight of 335.81 g/mol . The compound features a benzoyl chloride group (-COCl) linked to a 3,4-dihydroquinoline moiety via a sulfonyl (-SO₂-) bridge. Limited data are available on its physical properties (e.g., boiling point, storage conditions), but its structural complexity suggests applications in pharmaceuticals or agrochemicals as a functionalization reagent .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-16(19)13-7-9-14(10-8-13)22(20,21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCAYRPRDSQMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using suitable reducing agents.
Sulfonylation: The 3,4-dihydroquinoline is then reacted with a sulfonyl chloride, such as chlorosulfonic acid, under controlled conditions to introduce the sulfonyl group.
Benzoylation: Finally, the sulfonylated intermediate is treated with benzoyl chloride in the presence of a base, such as pyridine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and benzoyl chloride.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic or basic aqueous conditions can facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Analysis
Benzoyl Chloride vs. Phenolic Groups: The target compound’s benzoyl chloride group is highly electrophilic, enabling nucleophilic acyl substitution (e.g., with amines or alcohols). In contrast, 4,4'-sulfonyldiphenol and 4,4'-(propane-2,2-diyl)diphenol contain phenolic -OH groups, which are less reactive but participate in hydrogen bonding and polymerization (e.g., epoxy resins) .
Sulfonyl Bridge vs. In contrast, 3-methylisoxazole-5-carbonyl chloride’s heterocyclic isoxazole core introduces aromaticity and π-stacking capabilities, which may influence binding in medicinal chemistry contexts .
Dihydroquinoline Moiety: The 3,4-dihydroquinoline group in the target compound provides a partially saturated heterocycle, which could modulate electronic effects or steric hindrance during reactions. This contrasts with simpler aromatic systems in analogues like 4,4'-sulfonyldiphenol .
Biological Activity
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzoyl chloride group with a sulfonyl moiety linked to a 3,4-dihydroquinoline framework. Its reactivity and specificity in biological systems make it a candidate for various pharmacological applications, particularly in cancer therapy and enzyme inhibition.
- IUPAC Name : 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride
- CAS Number : 1706462-03-4
- Molecular Formula : C16H14ClNO3S
- Molecular Weight : 335.81 g/mol
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The sulfonyl chloride group is particularly reactive, allowing the compound to inhibit enzyme activity or modify protein functions. This mechanism facilitates its potential use in targeting specific enzymes or receptors, which is critical in therapeutic contexts.
Anticancer Activity
Research has indicated that compounds related to the 3,4-dihydroquinoline structure exhibit significant anticancer properties. A study evaluating various tetrahydroquinoline derivatives found that certain modifications led to enhanced antiproliferative effects against multiple cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3c | H460 (Lung) | 4.9 ± 0.7 |
| 3c | A-431 (Skin) | 2.0 ± 0.9 |
| 3c | HT-29 (Colon) | 4.4 ± 1.3 |
| 3c | DU145 (Prostate) | 12.0 ± 1.6 |
| 3c | MCF7 (Breast) | 14.6 ± 3.9 |
These results suggest that the incorporation of an aryl group significantly enhances the anticancer potency of the compound, with notable effectiveness against skin carcinoma cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are important targets in neurodegenerative diseases and mood disorders. One study reported that certain derivatives exhibited IC50 values as low as for AChE, indicating strong inhibitory potential .
Case Studies
- Synthesis and Evaluation : A novel series of hybrid compounds were synthesized by fusing pharmacophoric features of quinolinones and dithiocarbamates, showcasing the versatility of the quinoline scaffold in drug design .
- Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that modifications at specific positions on the quinoline ring could dramatically alter biological activity, emphasizing the importance of molecular structure in therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
